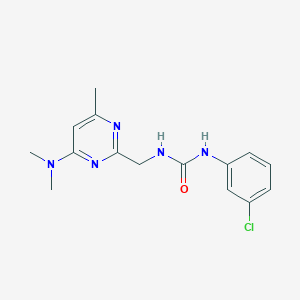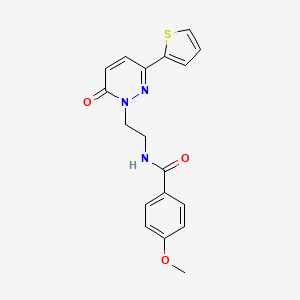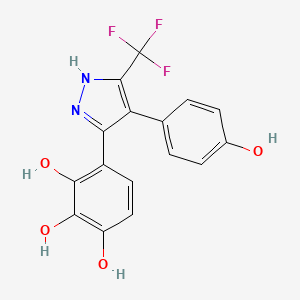
yGsy2p-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
YGsy2p-IN-1 is a potent inhibitor for yeast glycogen synthase 2 (yGsy2p). It is also a competitive human glycogen synthase 1 (hGYS1) inhibitor with an IC50 of 2.75 µM and a Ki of 1.31 µM for wild-type hGYS1 . It is used for glycogen storage diseases (GSDs) .
Molecular Structure Analysis
The molecular weight of yGsy2p-IN-1 is 352.26. Its formula is C16H11F3N2O4 . The compound appears as an off-white to light yellow solid . The SMILES representation of its structure is OC1=CC=C(C2=NNC(C(F)(F)F)=C2C3=CC=C(O)C=C3)C(O)=C1O .Physical And Chemical Properties Analysis
YGsy2p-IN-1 is a solid compound with an off-white to light yellow color . It has a molecular weight of 352.26 and a molecular formula of C16H11F3N2O4 . It is soluble in DMSO at a concentration of 62.5 mg/mL .Wissenschaftliche Forschungsanwendungen
Expression and Regulation in Sensory and Autonomic Ganglia
The Y2 subtype of neuropeptide tyrosine (NPY) receptors, which yGsy2p-IN-1 may target, has been explored in sensory and autonomic neurons of rats and monkeys. Studies have shown that Y2R mRNA is expressed in varying proportions of dorsal root ganglion (DRG) neuron profiles in both species, indicating its involvement in sensory processing. Notably, after peripheral axotomy, Y2R is up-regulated in DRG neurons, suggesting a role in response to injury or nerve damage (Zhang et al., 1997).
Applications in Fluorescent Indicators
Circularly permuted yellow fluorescent proteins (cpYFPs) have been developed to improve the dynamic range of fluorescent indicators for Ca(2+). cpYFPs, potentially related to yGsy2p-IN-1, demonstrate efficient maturation and acid stability, enhancing the visualization of subcellular Ca(2+) dynamics with better spatial and temporal resolution. This advancement is significant for biological and medical research, where precise imaging is crucial (Nagai et al., 2004).
Insights from Retracted Research
It is important to note that some research related to viral pathogenicity determinants, which could be relevant to the study of yGsy2p-IN-1, has been retracted. This highlights the dynamic and evolving nature of scientific research, where findings are continually reassessed and updated (Brigneti et al., 1998).
Application in Biochar for Phosphate Adsorption
In a different context, tobacco stems used as precursors for biochars (YGs) and the development of Ca-Mg-loaded biochars (CMYGs) have shown significant phosphate adsorption from aqueous solutions. While not directly linked to yGsy2p-IN-1, this research demonstrates the broader applications of YG-based materials in environmental science, potentially influencing future applications of yGsy2p-IN-1 (Yi & Chen, 2018).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-[4-(4-hydroxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,2,3-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O4/c17-16(18,19)15-11(7-1-3-8(22)4-2-7)12(20-21-15)9-5-6-10(23)14(25)13(9)24/h1-6,22-25H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYXFHLAPGZNDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN=C2C3=C(C(=C(C=C3)O)O)O)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


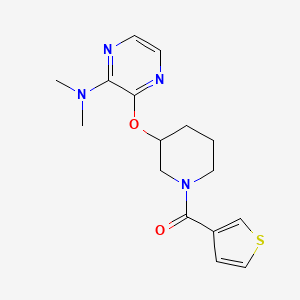
![N-(3,4-Dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2963566.png)
![N-(3-chloro-4-methoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)
![2-[4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenoxy]acetamide](/img/structure/B2963569.png)
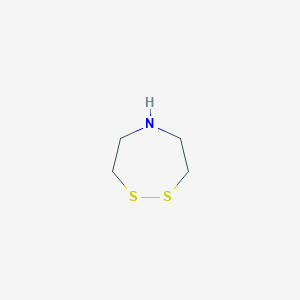
![5-(3-chlorophenyl)-1-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2963573.png)
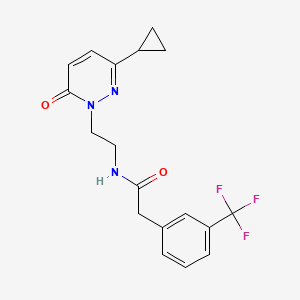
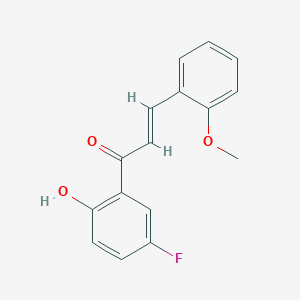
![N,N'-bis(2,4-dichlorophenyl)-2-[(2-methoxyethylamino)methylidene]propanediamide](/img/structure/B2963578.png)
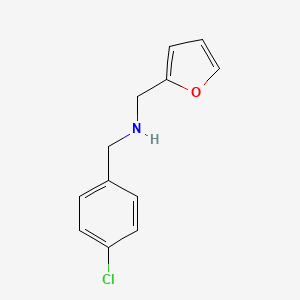
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2963581.png)
